(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine
Overview
Description
(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9BrFNO. It is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring, along with a methanamine group.
Mechanism of Action
Target of action
Methenamine is primarily used as a urinary tract antiseptic . Its targets are bacteria in the urinary tract.
Mode of action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
The pharmacokinetics of methenamine are well-studied. It is rapidly absorbed from the gastrointestinal tract and excreted in the urine, where it can exert its antibacterial effects . The pharmacokinetics of “(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine” may be different due to the presence of additional functional groups.
Result of action
The primary result of methenamine action is the reduction of bacterial populations in the urinary tract, helping to prevent or treat urinary tract infections .
Action environment
The efficacy of methenamine is highly dependent on the pH of the urine. It is most effective in acidic conditions (pH<6), where it is hydrolyzed to formaldehyde . Other factors, such as the presence of urinary tract abnormalities or the specific species of bacteria present, may also influence its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination and fluorination of 2-methoxybenzaldehyde, followed by reductive amination to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce imines .
Scientific Research Applications
(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- (4-Fluoro-2-methoxyphenyl)methanamine
- 2-Bromo-5-fluoropyridine
- 2-Bromo-4-methoxyphenol
Comparison: Compared to similar compounds, (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
(4-bromo-5-fluoro-2-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFIHTZZHLSCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.